AZ1495

Übersicht

Beschreibung

AZ1495 ist ein potenter, oral wirksamer Inhibitor der Interleukin-1-Rezeptor-assoziierten Kinase 4 (IRAK4). Es ist eine schwache Base mit günstigen physikalisch-chemischen Eigenschaften und Kinaseselektivität für sowohl IRAK4 als auch IRAK1. Die Verbindung hat aufgrund ihrer Fähigkeit, IRAK4 mit einem IC50-Wert von 0,005 Mikromolar und IRAK1 mit einem IC50-Wert von 0,023 Mikromolar zu hemmen, ein erhebliches Potenzial in der Forschung über das diffuse großzellige B-Zell-Lymphom (DLBCL) gezeigt .

Vorbereitungsmethoden

Die Synthese von AZ1495 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Formen verfügbar ist, darunter Lösungen in Dimethylsulfoxid (DMSO) und als Feststoff .

Analyse Chemischer Reaktionen

AZ1495 durchläuft verschiedene Arten von chemischen Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine inhibitorischen Wirkungen auf die Kinaseaktivität konzentriert. Die Verbindung zeigt Kinaseselektivität für IRAK4 und IRAK1 mit IC50-Werten von 0,005 Mikromolar bzw. 0,023 Mikromolar. Es hemmt die Aktivierung des Kernfaktors Kappa-Leichtketten-Verstärkers der aktivierten B-Zellen (NF-κB) und induziert den Zelltod in bestimmten Zelllinien .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

AZ1495 has shown significant potential in treating various hematologic malignancies, particularly those characterized by mutations in the MYD88 gene, such as primary central nervous system lymphoma (PCNSL).

- Case Study: PCNSL with L265P Mutation

- Background : The L265P mutation in MYD88 leads to constitutive activation of IRAK4 and increased NF-κB signaling.

- Findings : In preclinical models, this compound significantly delayed tumor progression and improved overall survival rates in mice with L265P-mutated PCNSL . Hyperpolarized magnetic resonance spectroscopic imaging (HP-13C MRSI) was utilized to monitor treatment response, revealing a decrease in lactate production specific to MYD88-mutated tumors following this compound treatment.

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| ASH 2016 | PCNSL (MYD88 L265P) | This compound | Delayed progression, improved OS |

| HP-13C MRSI | PCNSL | This compound | Decrease in lactate production |

Autoimmune Diseases

Research indicates that IRAK4 plays a role in various autoimmune disorders. Inhibition of IRAK4 using this compound may offer therapeutic benefits by modulating inflammatory responses.

- Preclinical Studies : Investigations into IRAK4 inhibitors have demonstrated efficacy in models of autoimmune diseases, suggesting that this compound could be developed for conditions like rheumatoid arthritis and systemic lupus erythematosus .

Pharmacodynamics and Pharmacokinetics

This compound exhibits a high binding affinity for IRAK4, with a Kd value of 0.0007 μM . This potency underscores its potential effectiveness at low doses, which is critical for minimizing side effects while maximizing therapeutic outcomes.

Wirkmechanismus

AZ1495 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of interleukin-1 receptors and toll-like receptors. This inhibition prevents the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. By blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

AZ1495 ist einzigartig in seiner hohen Selektivität und Potenz für die IRAK4-Hemmung. Zu ähnlichen Verbindungen gehören andere IRAK4-Inhibitoren wie IRAK4-IN-24, PROTAC IRAK4 Degrader-8 und IRAK4-IN-28. Diese Verbindungen zielen ebenfalls auf IRAK4 ab, können sich jedoch in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden .

Biologische Aktivität

AZ1495 is a potent oral inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in various inflammatory and immune responses. The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers associated with specific genetic mutations, such as mutant MYD88L265P diffuse large B-cell lymphoma (DLBCL).

This compound selectively inhibits IRAK4, with an IC50 value of 5 nM for IRAK4 and 23 nM for IRAK1, indicating its high potency in modulating these pathways. By inhibiting IRAK4, this compound disrupts downstream signaling that leads to pro-inflammatory cytokine production, thus potentially reducing inflammation and tumor growth associated with certain malignancies .

Pharmacological Profile

- Molecular Formula : C21H31N5O2

- Molecular Weight : 385.5 g/mol

- CAS Number : 2196204-23-4

- Solubility : Soluble in DMSO at 10 mg/mL (25.94 mM) with sonication recommended .

Efficacy in Cancer Treatment

Recent studies have highlighted the efficacy of this compound in treating cancers driven by specific genetic alterations. In particular, it has shown promising results in preclinical models of DLBCL characterized by the MYD88L265P mutation. This mutation is known to activate the NF-kB pathway, leading to increased survival and proliferation of malignant B cells. By inhibiting IRAK4, this compound effectively reduces the activation of this pathway, thereby inducing apoptosis in cancer cells .

Case Study: DLBCL Treatment

A study conducted on DLBCL cell lines demonstrated that treatment with this compound resulted in:

- Reduction in cell viability : A significant decrease in cell proliferation was observed at concentrations correlating with its IC50 values.

- Induction of apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells following treatment with this compound.

- Inhibition of NF-kB signaling : Western blot analyses confirmed reduced phosphorylation levels of downstream targets involved in survival signaling pathways.

Comparative Analysis of IRAK4 Inhibitors

To contextualize the activity of this compound, a comparative analysis with other known IRAK4 inhibitors is presented below:

| Compound | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | 5 | IRAK4 | Active against MYD88L265P DLBCL |

| BAY 1834845 | 5.3 | IRAK4 | In clinical trials for rheumatoid arthritis |

| CA-4948 | <50 | IRAK4 | Preclinical studies ongoing |

| BMS-986126 | 5.3 | IRAK4 | Phase I clinical trials |

This table illustrates that while this compound is highly potent against IRAK4, other compounds also show competitive efficacy but may target different disease states or exhibit different pharmacokinetic profiles.

Molecular Docking and Dynamics Studies

Further investigations into the binding characteristics of this compound were performed using molecular docking and dynamics simulations. These studies identified key active site residues within IRAK4 that interact with this compound, enhancing our understanding of its binding affinity and specificity:

- Binding Free Energy Calculations : The molecular dynamics simulations provided insights into the stability and conformation of the this compound-IRAK4 complex over time.

- Key Interactions : Hydrogen bond formations and hydrophobic interactions were noted as critical for maintaining the integrity of the ligand-receptor complex during simulations .

Eigenschaften

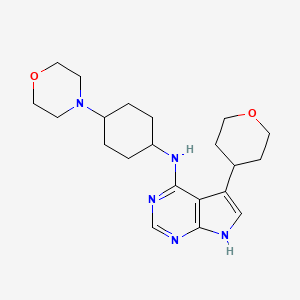

IUPAC Name |

N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVYXMINSBMUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.